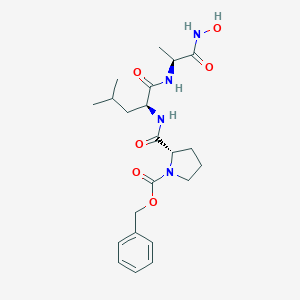
Z-Pro-leu-ala-nhoh
Overview
Description
Z-Pro-leu-ala-nhoh: is a synthetic tripeptide hydroxamic acid derivative. It is widely used in peptide synthesis and has a special property of being a protected amino acid derivative . This compound plays a crucial role in pharmaceutical research and drug development due to its potent and specific inhibitory activity against vertebrate collagenase.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Pro-leu-ala-nhoh typically involves the use of BOC-L-Proline as a starting material . The synthetic route includes several steps:
- Protection of the amino group of L-Proline with a benzyloxycarbonyl (Z) group.
- Coupling of the protected L-Proline with L-Leucine and L-Alanine.
- Introduction of the hydroxamic acid group at the C-terminus.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is usually purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Z-Pro-leu-ala-nhoh undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyloxycarbonyl (Z) group can be substituted with other protective groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid and hydrochloric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxime derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Z-Pro-leu-ala-nhoh has a wide range of scientific research applications:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: The compound is investigated for its inhibitory activity against collagenase, making it useful in studying enzyme inhibition.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of Z-Pro-leu-ala-nhoh involves its hydroxamic acid group, which chelates the zinc ion in the active site of collagenase enzymes. This chelation inhibits the enzyme’s activity, preventing the breakdown of collagen. The molecular targets include vertebrate collagenases, such as those found in human skin and tadpoles.
Comparison with Similar Compounds
Z-Pro-D-Leu-D-Ala-NHOH: Another tripeptide hydroxamic acid derivative with similar inhibitory activity against collagenase.
CBZ-Pro-Leu-Ala-NHOH: A compound with a similar structure but different protective groups.
Uniqueness: this compound is unique due to its specific inhibitory activity against vertebrate collagenase and its use as a protected amino acid derivative in peptide synthesis. Its hydroxamic acid group provides strong chelation with zinc ions, making it a potent inhibitor.
Properties
IUPAC Name |
benzyl (2S)-2-[[(2S)-1-[[(2S)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGYGQYGBIUTAJ-SZMVWBNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


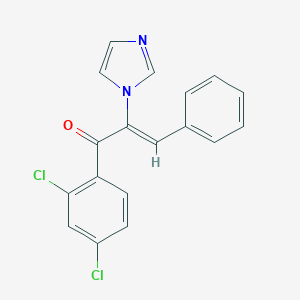
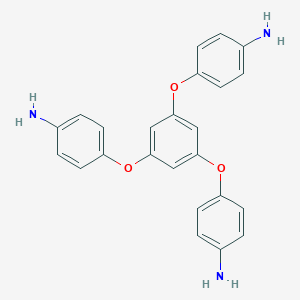
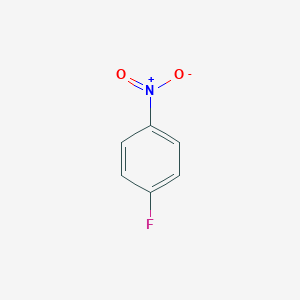
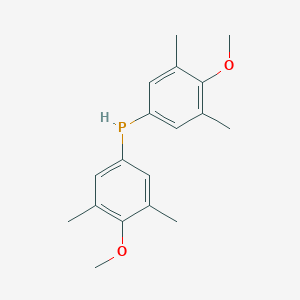
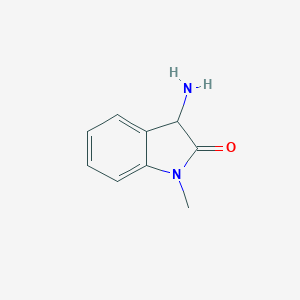
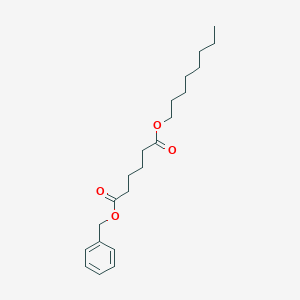
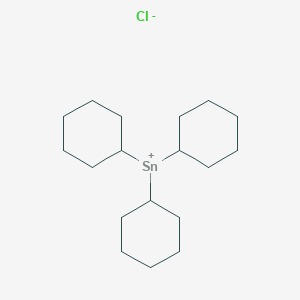
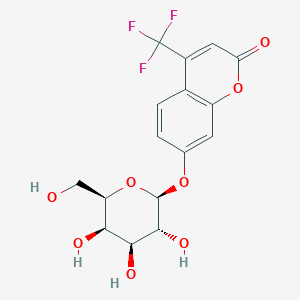
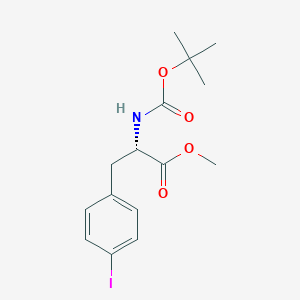
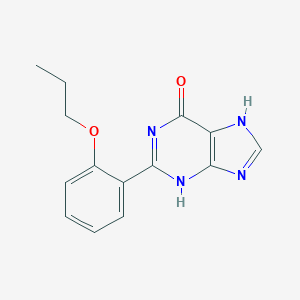
![(3Alpha,5Beta,6Beta,7Alpha)-3-[(Ethoxycarbonyl)oxy]-6-(formyloxy)-7-hydroxycholan-24-oic Acid Methyl Ester](/img/structure/B44178.png)
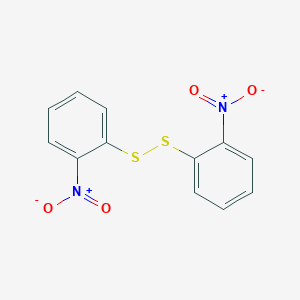
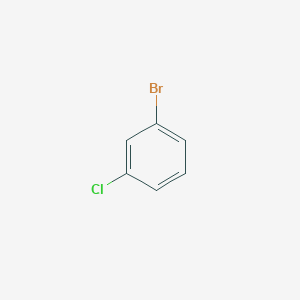
![Methyl (4R)-4-[(1S,2S,4R,5R,7R,10R,11S,14R,15R,18S)-7-ethoxycarbonyloxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecan-15-yl]pentanoate](/img/structure/B44182.png)
